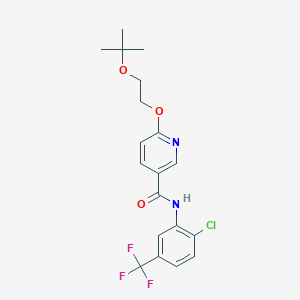
6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide” is an organic compound. It contains a nicotinamide group, which is a component of many coenzymes in the body, including NAD+ and NADP+. The compound also contains a tert-butoxy group, which is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms. The nicotinamide would form the core structure, with the phenyl and tert-butoxyethoxy groups attached at the 6-position and the nitrogen atom, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and ether groups could impact its solubility in different solvents. The trifluoromethyl group could also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Nicotinamide in Medical Research
Nicotinamide, a form of vitamin B3, plays essential roles in cell physiology, including facilitating redox homeostasis and serving as a substrate for enzymes catalyzing non-redox reactions. It has been investigated for its neuroprotective effects and potential benefits in preserving and enhancing neurocognitive function through dietary and supplemental means. Studies suggest that nicotinamide may be beneficial in treating or preventing conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and ischemic and traumatic brain injury due to its role in the production of cellular energy (Rennie et al., 2015).
Environmental Science: Degradation and Fate of Organic Compounds
Research on the degradation and fate of organic compounds in the environment, such as ethyl tert-butyl ether (ETBE), provides insights into the biodegradation pathways and the impact of similar compounds on soil and groundwater. Microorganisms capable of degrading ETBE and related substances could offer a basis for understanding how compounds like 6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide might behave in environmental contexts (Thornton et al., 2020).
Materials Science: Antioxidant Properties
The study of synthetic phenolic antioxidants (SPAs) and their environmental occurrence, human exposure, and toxicity is relevant to understanding the potential applications and implications of chemically related compounds. SPAs, which include compounds with tert-butoxy groups, are used in industrial and commercial products to retard oxidative reactions. Their environmental detection, human exposure pathways, and associated health effects, including potential endocrine-disrupting properties, inform safety and application considerations in material science (Liu & Mabury, 2020).
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it shows biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it’s useful in chemical synthesis, research could focus on optimizing its synthesis and exploring its reactivity .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O3/c1-18(2,3)28-9-8-27-16-7-4-12(11-24-16)17(26)25-15-10-13(19(21,22)23)5-6-14(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZOIUMUIJGLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(tert-butoxy)ethoxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

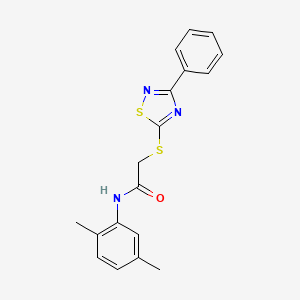
![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2731485.png)
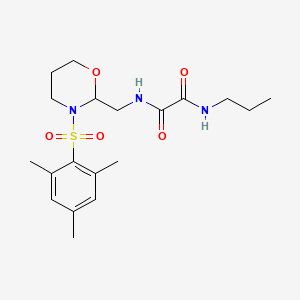
![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2731488.png)
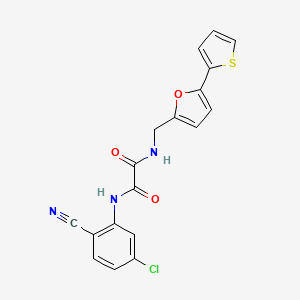
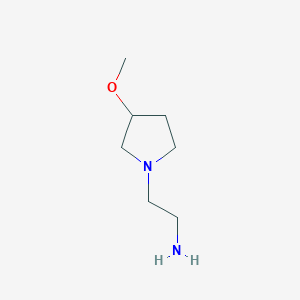
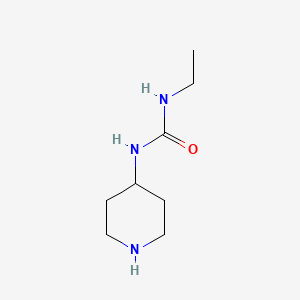
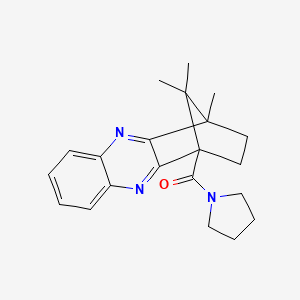
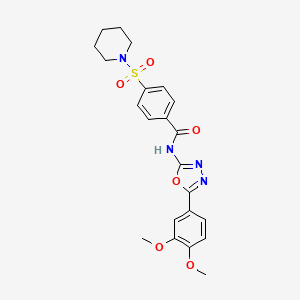
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)

![N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide](/img/structure/B2731499.png)
![4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2731500.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)